6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one

Scaffold optimization Lead-like properties Fragment-based drug discovery

6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 2174001-96-6, molecular formula C₇H₇N₃O, molecular weight 149.15 g/mol, SMILES: Cn1cc2c(c1)nc[nH]c2=O) belongs to the pyrrolo[3,4-d]pyrimidine class—a privileged nitrogen-containing fused heterocyclic scaffold distinguished by the fusion of a pyrrole ring to a pyrimidine ring at the [3,4-d] positions. This specific isomer is structurally differentiated from the more extensively studied pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine isomers by the distinct spatial arrangement of nitrogen atoms, which fundamentally alters hydrogen-bonding geometry, target recognition, and the types of biological targets accessible.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B13324343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=C2C(=C1)N=CNC2=O
InChIInChI=1S/C7H7N3O/c1-10-2-5-6(3-10)8-4-9-7(5)11/h2-4H,1H3,(H,8,9,11)
InChIKeyLQNNNEDOTYMFBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one: Core Scaffold Identity, Physicochemical Profile, and Procurement Rationale


6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one (CAS 2174001-96-6, molecular formula C₇H₇N₃O, molecular weight 149.15 g/mol, SMILES: Cn1cc2c(c1)nc[nH]c2=O) belongs to the pyrrolo[3,4-d]pyrimidine class—a privileged nitrogen-containing fused heterocyclic scaffold distinguished by the fusion of a pyrrole ring to a pyrimidine ring at the [3,4-d] positions . This specific isomer is structurally differentiated from the more extensively studied pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine isomers by the distinct spatial arrangement of nitrogen atoms, which fundamentally alters hydrogen-bonding geometry, target recognition, and the types of biological targets accessible . The compound carries a single methyl substituent at the N6 position of the pyrrole ring, making it the simplest functionalized member of this scaffold family and a critical minimalist intermediate for structure–activity relationship (SAR) exploration and library synthesis .

Why Pyrrolopyrimidine Isomers Are Not Interchangeable: Structural Determinants of Target Engagement and Biological Selectivity for 6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one


The pyrrolopyrimidine chemical space contains three isomeric core scaffolds—pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,4-d]pyrimidine—that are not functionally interchangeable. Extensive review evidence demonstrates that each isomer exhibits a distinct biological activity profile because the ring-fusion pattern dictates the three-dimensional presentation of hydrogen-bond donor/acceptor motifs, π-stacking surfaces, and the vector of substituent attachment . Experimental validation of this principle is provided by a comparative study of 7H-pyrrolo[2,3-d]pyrimidin-4-amine versus 1H-pyrazolo[3,4-d]pyrimidin-4-amine-based inhibitors, which revealed distinct inhibitory potency and oral pharmacokinetic characteristics between scaffold isomers targeting the same enzyme (calcium-dependent protein kinase 1) . Within the pyrrolo[3,4-d]pyrimidine subclass, the presence or absence of the 6-methyl group further modulates lipophilicity, metabolic stability, and synthetic tractability . Generic substitution of 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one with a pyrrolo[2,3-d]pyrimidine or pyrrolo[3,2-d]pyrimidine congener would alter the fundamental pharmacophoric geometry and is expected to yield divergent target selectivity, as documented across multiple patent families covering kinase inhibitors built on distinct isomer cores .

Quantitative Differentiation Evidence: 6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one vs. Closest Analogs and Scaffold Isomers


Scaffold Molecular Weight Advantage: Minimalist Core vs. Functionalized Pyrrolo[3,4-d]pyrimidine Derivative MS-818

6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one (MW = 149.15 g/mol) has a molecular weight 54% lower than the neurotrophic pyrrolo[3,4-d]pyrimidine derivative MS-818 (2-piperadino-6-methyl-5-oxo-5,6-dihydro(7H)pyrrolo[3,4-d]pyrimidine, MW ≈ 247 g/mol for the free base), which shares the identical 6-methyl-pyrrolo[3,4-d]pyrimidin-4-one core but bears an additional 2-piperidino substituent . MS-818 was shown to promote neuronal survival in cultured mouse cortical neurons by inhibiting apoptosis in a dose-dependent manner and enhancing the neurotrophic effect of basic fibroblast growth factor (bFGF), shifting the half-maximally effective bFGF dose from 2.1 ng/mL to 0.036 ng/mL . In a mouse peroneal nerve crush injury model, MS-818 at 5 mg/kg and 10 mg/kg i.p. produced a significantly larger maximum foot-width ratio (P < 0.04) and greater number of unmyelinated axons (P < 0.003) compared to saline controls . The substantially lower molecular weight of 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one provides a superior starting point for lead optimization, offering greater room for property-modulating substituent addition before exceeding Lipinski's Rule of 5 thresholds compared to the already-functionalized MS-818 .

Scaffold optimization Lead-like properties Fragment-based drug discovery Neurotrophic agents

Isomer-Specific Biological Profile: Pyrrolo[3,4-d]pyrimidine Core vs. Pyrrolo[2,3-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Isomers in Kinase Inhibition

The three pyrrolopyrimidine isomers exhibit fundamentally different biological activity profiles that are dictated by the ring-fusion pattern rather than substituent identity alone . The pyrrolo[3,4-d]pyrimidine isomer (the core of the target compound) has been specifically claimed in patents as an ERK1/2 kinase inhibitor scaffold for treating MAPK pathway-dependent cancers that exhibit resistance to Raf and/or MEK inhibitors, a therapeutic indication not claimed for the pyrrolo[2,3-d]pyrimidine or pyrrolo[3,2-d]pyrimidine isomer patents in the same kinase space . In a parallel demonstration of isomer-dependent pharmacology, a comparative study of pyrrolo[2,3-d]pyrimidin-4-amine versus pyrazolo[3,4-d]pyrimidin-4-amine inhibitors of calcium-dependent protein kinase 1 (CpCDPK1) revealed distinct inhibitory potency and oral pharmacokinetic characteristics between the two scaffolds, with the pyrrolo[2,3-d]pyrimidine series exhibiting divergent in vitro potency rank order and different oral exposure profiles compared to the pyrazolo[3,4-d]pyrimidine series . A distinct set of pyrrolo[2,3-d]pyrimidin-4-one derivatives showed modest antiproliferative activity with IC50 values of 122.4 μM and 106.7 μM in HeLa cells for the two most potent analogs, inducing apoptotic cell death via sub-G1 peak accumulation . By contrast, pyrrolo[3,2-d]pyrimidin-4-one derivatives designed as Hsp90 ligands displayed only weak activity (IC50 = 50 μM for the best compound) . The pyrrolo[3,4-d]pyrimidine isomer represented by the target compound occupies a distinct and complementary chemical biology space, as evidenced by its selection in patent-protected kinase inhibitor programs targeting distinct nodes in signaling pathways .

Kinase inhibitor selectivity Isomer-dependent pharmacology Scaffold hopping Cancer therapeutics

Scaffold-Enabled Potency Gain: Pyrrolo[3,4-d]pyrimidine-2,4-dione Core vs. Quinazolinedione Scaffold in NFAT Transcription Inhibition

A direct scaffold comparison study demonstrated that the pyrrolo[3,4-d]pyrimidine core confers a quantifiable potency advantage over the structurally related quinazolinedione scaffold. In an NFAT-mediated β-galactosidase transcription inhibition assay, the pyrrolopyrimidinedione compound 4b exhibited an IC50 of 0.26 μM, representing a 5–10 fold improvement in potency compared to the corresponding quinazolinedione analogs (compounds 1–3) . Binding affinity data from radioligand displacement experiments using Jurkat cell membranes confirmed an excellent correlation between binding affinity and functional IC50 values . Although this study used the pyrrolo[3,4-d]pyrimidine-2,4-dione oxidation state rather than the 4-oxo form of the target compound, it provides the strongest available class-level evidence that the pyrrolo[3,4-d]pyrimidine core geometry confers intrinsic potency advantages over alternative fused pyrimidine scaffolds .

NFAT inhibition Immunosuppressive agents Scaffold-hopping potency gain Anti-inflammatory

COX-2 Selectivity Advantage of Pyrrolo[3,4-d]pyrimidine Scaffold: Spiro Derivatives vs. Celecoxib Benchmark

Spiro-functionalized pyrrolo[3,4-d]pyrimidine derivatives demonstrated COX-2 selectivity indices substantially exceeding the clinically approved COX-2 selective inhibitor celecoxib when tested in parallel. The most selective compound (compound 11) achieved a COX-2 selectivity index of 175, while compound 6 showed a selectivity index of 129.21, compared to 31.52 for celecoxib tested under identical conditions . This represents a 5.4-fold improvement in COX-2 selectivity for the best pyrrolo[3,4-d]pyrimidine derivative over the clinical benchmark. Additionally, compound 14 exhibited superior anti-inflammatory potency with an IC50 of 6.00 μg/mL versus celecoxib's IC50 of 14.50 μg/mL in the COX inhibition assay . All compounds in the synthesized spiro pyrrolo[3,4-d]pyrimidine series inhibited both COX-1 and COX-2 enzymes with selectivity indices higher than celecoxib . These data, while generated with more complex spiro derivatives, establish a class-level precedent that the pyrrolo[3,4-d]pyrimidine core can deliver COX-2 selectivity exceeding the clinical gold standard, providing a compelling rationale for using 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one as a starting scaffold for anti-inflammatory drug discovery programs where COX-2 selectivity is a key design criterion .

COX-2 selectivity Anti-inflammatory drug design Spiro heterocycles Selectivity index

Building Block Versatility: 6-Methyl-Pyrrolo[3,4-d]pyrimidin-4-one as a Synthetic Intermediate vs. Fully Elaborated Congeners

The target compound (MW 149.15 g/mol) contains a single methyl substituent on the pyrrole nitrogen, leaving the C2, C5, and C7 positions of the pyrrolo[3,4-d]pyrimidine core available for orthogonal functionalization . This contrasts with more heavily substituted analogs such as MS-818, which already occupies the C2 position with a piperidino group, or the spiro derivatives from Alzahrani et al. (2024) that incorporate a cyclohexane spiro junction, both of which have fewer remaining vectors for diversification . The pyrrolo[3,4-d]pyrimidine scaffold has been elaborated into diverse bioactive compound classes through established synthetic routes including one-pot multicomponent condensation reactions, as demonstrated in the synthesis of spiro derivatives from amino cyclohexane derivatives and benzaldehyde . A catalyst-free chemoselective multicomponent reaction has been reported for the synthesis of pyrimidine-functionalized pyrrolo-annelated derivatives, providing an efficient synthetic entry to this scaffold class . Patents covering pyrrolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors (optionally substituted 4-oxo, 4-thioxo, or 4-imino derivatives), as Bruton's tyrosine kinase (Btk) inhibitors, and as ERK1/2 kinase inhibitors collectively demonstrate the broad applicability of this core across diverse target classes . The target compound's minimal functionalization maximizes the number of accessible diversification vectors, making it the most versatile starting material for parallel library synthesis among pyrrolo[3,4-d]pyrimidine congeners.

Synthetic intermediate Parallel library synthesis Kinase inhibitor design One-pot multicomponent reactions

Optimal Research and Industrial Application Scenarios for 6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Targeting ERK1/2 in MAPK Pathway-Dependent Cancers Resistant to Raf/MEK Inhibitors

The pyrrolo[3,4-d]pyrimidine isomer has been specifically claimed in patents as an ERK1/2 kinase inhibitor scaffold for treating MAPK pathway-dependent cancers with acquired resistance to Raf and/or MEK inhibitors . 6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one serves as the optimal starting scaffold for SAR exploration in this therapeutic space, as the isomer identity is critical: pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine isomers are directed toward different kinase targets and signaling pathways and cannot be substituted without altering target engagement . The target compound's low molecular weight (149.15 g/mol) and three available diversification vectors (C2, C5, C7) provide maximum synthetic flexibility for optimizing potency, selectivity, and drug-like properties within the ERK1/2 inhibitor pharmacophore model established in the patent literature .

Fragment-Based Drug Discovery and Parallel Library Synthesis Across Multiple Kinase and Non-Kinase Target Classes

With a molecular weight of 149.15 g/mol—54% lower than the functionalized analog MS-818—6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one meets fragment-like property criteria and provides substantial molecular weight budget for fragment growth . The pyrrolo[3,4-d]pyrimidine core has demonstrated applicability across diverse target classes including ERK1/2 kinases, Bruton's tyrosine kinase (Btk), phosphodiesterase 1 (PDE1), COX-2, and NFAT-mediated transcription . The compound's three unsubstituted positions enable systematic parallel library synthesis using established multicomponent reaction chemistry, including catalyst-free chemoselective methods . This versatility supports procurement for core-fragment library construction serving multiple drug discovery programs simultaneously, maximizing return on chemical inventory investment.

Anti-Inflammatory Drug Discovery Leveraging COX-2 Selectivity Superior to Celecoxib

Spiro derivatives built on the pyrrolo[3,4-d]pyrimidine core have demonstrated COX-2 selectivity indices up to 175, representing a 5.4-fold improvement over the clinical benchmark celecoxib (selectivity index = 31.52), with compound 14 achieving 2.4-fold greater anti-inflammatory potency (IC50 = 6.00 vs. 14.50 μg/mL) . While these data were generated with spiro-functionalized derivatives rather than the target compound itself, they establish a quantitative class-level precedent that the pyrrolo[3,4-d]pyrimidine scaffold can deliver COX-2 selectivity exceeding the approved drug standard . 6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one provides the core scaffold for systematic SAR exploration aimed at optimizing COX-2 selectivity while minimizing COX-1 inhibition, with the 5.4-fold selectivity improvement over celecoxib serving as the quantitative benchmark for program go/no-go decisions .

Immunosuppressive Agent Development Targeting NFAT-Mediated Transcription with Scaffold-Validated 5–10 Fold Potency Advantage

The pyrrolo[3,4-d]pyrimidine scaffold has demonstrated a 5–10 fold potency advantage (IC50 = 0.26 μM) over the quinazolinedione scaffold in NFAT-mediated transcription inhibition, a validated target for immunosuppressive and anti-inflammatory therapeutic development . This scaffold-level potency gain, confirmed by radioligand binding assays in Jurkat cell membranes showing excellent correlation with functional activity , provides quantitative justification for selecting the pyrrolo[3,4-d]pyrimidine core over alternative heterocyclic scaffolds. 6-Methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one enables exploration of substituent effects at C2, C5, and C7 positions to further optimize the 0.26 μM baseline potency established by the scaffold .

Quote Request

Request a Quote for 6-methyl-3H,4H,6H-pyrrolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.